molecular formula C11H10N2O2 B3173708 5-methyl-4-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 94933-89-8

5-methyl-4-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B3173708
CAS No.: 94933-89-8
M. Wt: 202.21 g/mol
InChI Key: DAAKPKWRIKQBQM-UHFFFAOYSA-N
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Description

5-Methyl-4-phenyl-1H-pyrazole-3-carboxylic acid (CAS 94933-89-8) is a high-purity chemical compound for research applications. With the molecular formula C11H10N2O2 and a molecular weight of 202.21, this pyrazole-carboxylic acid derivative serves as a versatile building block in coordination chemistry and materials science . Pyrazole-carboxylic acids are valued in research for providing multiple oxygen and nitrogen coordination sites, enabling the synthesis of diverse metal-organic frameworks (MOFs) and coordination polymers . The strategic incorporation of a phenyl group expands the ligand's spatial dimensions and facilitates secondary interactions like π–π stacking, which can be fine-tuned for designing novel supramolecular structures with specific properties . This compound is intended for use in non-clinical, non-diagnostic laboratory research. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-4-phenyl-1H-pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-7-9(8-5-3-2-4-6-8)10(11(14)15)13-12-7/h2-6H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAAKPKWRIKQBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for 5 Methyl 4 Phenyl 1h Pyrazole 3 Carboxylic Acid and Analogous Structures

Foundational Synthetic Routes to Pyrazole (B372694) Carboxylic Acids

The cornerstone of pyrazole synthesis has historically been the reaction of a binucleophile, typically a hydrazine (B178648) derivative, with a 1,3-dielectrophilic compound. beilstein-journals.orgrsc.org This approach allows for the direct construction of the pyrazole ring in a single cyclization step.

The most prevalent method for synthesizing the pyrazole ring is the cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound, a process known as the Knorr pyrazole synthesis. beilstein-journals.orgmdpi.com This reaction is a straightforward and rapid way to obtain polysubstituted pyrazoles. nih.gov The versatility of this method lies in the wide availability of various substituted hydrazines and 1,3-dicarbonyl compounds, allowing for the creation of a diverse library of pyrazole derivatives.

Key reactant types for this condensation include:

1,3-Diketones: The reaction of a 1,3-diketone with hydrazine or its derivatives is a classic route to pyrazoles. mdpi.com

α,β-Unsaturated Carbonyl Compounds: These compounds can react with hydrazines to form pyrazolines, which can then be oxidized to pyrazoles. mdpi.comnih.gov If the α,β-unsaturated system contains a leaving group, elimination can directly lead to the aromatic pyrazole. mdpi.com

Acetylenic Ketones: The cyclocondensation of hydrazines with acetylenic ketones has been a well-established method for over a century, providing a reliable route to pyrazole formation. mdpi.comnih.gov

The general mechanism involves the initial formation of a hydrazone intermediate by the reaction of one nitrogen atom of the hydrazine with one of the carbonyl groups. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group, and subsequent dehydration yields the stable aromatic pyrazole ring. rsc.org

The formation of the pyrazole ring is the key step in these syntheses, achieved through various cyclization strategies.

Intramolecular Cyclocondensation: As described in the Knorr synthesis, the key step is the intramolecular cyclization of a hydrazone or enamine intermediate derived from the initial condensation of hydrazine with a 1,3-dicarbonyl compound. rsc.org This ring-closing step is typically irreversible due to the formation of the stable aromatic pyrazole system.

1,3-Dipolar Cycloaddition: An alternative and powerful method for pyrazole synthesis is the [3+2] cycloaddition reaction. This involves the reaction of a 1,3-dipole, such as a diazo compound, with a dipolarophile, typically an alkyne or an alkene. mdpi.com This approach offers a high degree of control over the substitution pattern of the resulting pyrazole.

Electrophilic Cyclization: In some methods, α,β-alkynic hydrazones can undergo electrophilic cyclization. For instance, treatment with an electrophile like phenylselenyl chloride can induce cyclization to form 4-substituted pyrazoles. mdpi.com Similarly, copper-catalyzed electrophilic cyclization of hydrazones derived from propargyl ketones is another effective strategy. researchgate.netresearchgate.net

Tailored Synthesis of Substituted Pyrazole Carboxylic Acid Derivatives

A significant challenge in the synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines is the potential formation of two different regioisomers. beilstein-journals.org For example, the reaction of methylhydrazine with an unsymmetrical diketone can lead to a mixture of products. beilstein-journals.org

Controlling the regioselectivity is crucial for synthesizing a specific isomer. Several factors influence the outcome:

Electronic and Steric Effects: The electronic nature (electron-donating or withdrawing) and steric bulk of the substituents on both the hydrazine and the dicarbonyl compound can direct the initial nucleophilic attack to one of the carbonyl groups, thereby favoring the formation of one regioisomer over the other. nih.gov

Reaction Conditions: The pH of the reaction medium can play a critical role. Condensation under acidic conditions often allows for better regiocontrol. The reaction of various arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diones, for example, shows high selectivity in favor of one isomer. mdpi.com

Choice of Substrates: The use of α,β-alkynic ketones often provides high regioselectivity in reactions with substituted hydrazines, affording single pyrazole isomers in excellent yields, regardless of the substituents' nature. researchgate.net

Derivatization of the Carboxylic Acid Functionality

The carboxylic acid group at the C3 position of the pyrazole ring is a key site for chemical modification, allowing for the introduction of a wide array of functional groups and the construction of diverse molecular architectures. Common derivatization strategies include esterification, amide bond formation, and conversion to hydrazides.

Esterification of pyrazole carboxylic acids is a fundamental transformation, often employed to modify the compound's solubility, reactivity, or biological properties. This can be achieved through several methods, including classical acid-catalyzed reactions or conversion to a more reactive intermediate like an acid chloride.

One common approach involves the direct reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst. For instance, pyrazole-4-carboxylic acids have been converted to their corresponding ethyl esters by treatment with a mixture of ethanol (B145695) and sulfuric acid. semanticscholar.org Similarly, 5-phenyl-1H-pyrazole-3-carboxylic acid can be esterified using methanol (B129727) to yield the methyl ester. researchgate.net

Alternatively, the carboxylic acid can be first converted to its acid chloride, which then readily reacts with an alcohol. This two-step process, often utilizing reagents like thionyl chloride (SOCl₂), is effective for creating a variety of esters. For example, a 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid was first converted to its acid chloride and then reacted with various alcohols to produce the corresponding methyl, propyl, and butyl esters using the Schotten-Baumann method. dergipark.org.tr

Table 1: Examples of Esterification Reactions on Pyrazole Carboxylic Acids

Starting Material Reagents Product Reference
Pyrazole-4-carboxylic acids Ethanol, Sulfuric Acid Ethyl pyrazole-4-carboxylates semanticscholar.org
5-Phenyl-1H-pyrazole-3-carboxylic acid Methanol Methyl 5-phenyl-1H-pyrazole-3-carboxylate researchgate.net

The formation of an amide bond from the carboxylic acid functionality is a crucial reaction for building larger molecules, including many biologically active compounds. nih.gov This transformation typically involves activating the carboxylic acid to facilitate its reaction with a primary or secondary amine.

A widely used method involves the use of coupling agents. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP), can facilitate the direct formation of an amide bond between a pyrazole carboxylic acid and an amine at room temperature. nih.gov However, the presence of the acidic N-H proton on the pyrazole ring can sometimes complicate these reactions, potentially leading to lower yields. nih.gov

A more robust method is the conversion of the carboxylic acid to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride. researchgate.net The resulting pyrazole-4-carbonyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with a wide range of amines to form the desired amide derivatives in good yields. dergipark.org.trresearchgate.net This approach has been successfully used to synthesize various N-substituted amides, including those derived from substituted benzothiazol-2-ylamines and thiadiazol-2-ylamines. researchgate.net

Table 2: Selected Methods for Amide Bond Formation

Pyrazole Precursor Amine Reagents/Method Product Type Reference
5-Bromo-thiophene-2-carboxylic acid 5-Methyl-1H-pyrazol-3-amine DCC, DMAP Thiophene-pyrazole carboxamide nih.gov
4-Benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonyl chloride Various amines (e.g., butylamine, hexylamine) Xylene N-substituted pyrazole carboxamides dergipark.org.tr

Beyond esters and amides, the carboxylic acid group can be converted into other important functionalities, such as hydrazides. Pyrazole-3-hydrazides are valuable intermediates for synthesizing further heterocyclic systems. nih.gov These compounds are typically prepared by reacting a pyrazole carboxylic acid ester with hydrazine hydrate. This classic transformation provides a direct route to the hydrazide functionality.

Another synthetic route to pyrazole-3-hydrazides involves the condensation of furan-2,3-diones with arylhydrazines, which can yield the target hydrazides in moderate to good yields. nih.gov These hydrazides can then serve as precursors for further reactions. For example, 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid has been converted to its corresponding 2-(4-methylphenyl)hydrazide. chemicalbook.com

The acid chloride intermediate also serves as a versatile precursor for other transformations. For instance, reaction of a pyrazole-3-carbonyl chloride with various ureas can yield carbo-urea derivatives. dergipark.org.tr Furthermore, the amide functionality itself can be a point for further modification; for example, it can be dehydrated using thionyl chloride and DMF to form a nitrile group. dergipark.org.tr

Modifications on the Pyrazole Ring and Phenyl Substituent

The synthesis of the core 5-methyl-4-phenyl-1H-pyrazole structure and its analogs is foundational. Various methods exist for constructing the pyrazole ring with the desired substitution pattern. These pyrazole intermediates can then be used to build more complex fused heterocyclic systems.

The construction of the substituted pyrazole ring is most commonly achieved through the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. nih.govchim.it The specific choice of these two precursors dictates the substitution pattern on the final pyrazole ring.

To synthesize a 5-methyl-1-phenyl pyrazole, a common strategy involves the reaction between a β-keto ester, such as ethyl acetoacetate, and phenylhydrazine (B124118). nih.gov This reaction is a cornerstone in pyrazole synthesis and is used to produce 3-methyl-1-phenyl-1H-pyrazol-5-ol, a key intermediate. nih.gov

The introduction of a phenyl group at the C4 position can be achieved through different strategies. One method involves starting with a precursor that already contains the desired substituent. For example, a facile reaction of (Z)-(2-nitroprop-1-en-1-yl)benzene with diazomethane (B1218177) yields a pyrazoline intermediate, which upon heating or treatment with acid or base, eliminates the nitro group to form 3-methyl-4-phenyl-1H-pyrazole. nih.gov Other multi-component reactions or cross-coupling strategies can also be employed to install substituents at various positions on the pyrazole ring. nih.gov The Vilsmeier-Haack reaction, for instance, is a well-established method for introducing a formyl group at the C4 position, which can then be a handle for further modifications. nih.gov

Table 3: Synthetic Routes to Substituted Pyrazoles

Precursor 1 Precursor 2 Key Conditions Product Type Reference
Ethyl acetoacetate Phenylhydrazine Glacial acetic acid, reflux 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one nih.gov
(Z)-(2-Nitroprop-1-en-1-yl)benzene Diazomethane Heating or acid/base treatment 3-Methyl-4-phenyl-1H-pyrazole nih.gov

Pyrazole derivatives, particularly those bearing reactive functional groups like amino or carboxyl groups, are excellent synthons for the construction of fused heterocyclic systems. nih.gov These bicyclic and polycyclic structures often exhibit enhanced biological activities compared to their monocyclic precursors. nih.govbeilstein-journals.org

5-Aminopyrazoles are particularly versatile precursors. nih.govbeilstein-journals.org They possess multiple nucleophilic sites that can react with bielectrophilic reagents to undergo cyclization, leading to a variety of fused pyrazoloazines. nih.govbeilstein-journals.org Depending on the bielectrophile used, systems such as pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-d]pyrimidines can be synthesized. semanticscholar.orgnih.govbeilstein-journals.org For instance, the reaction of 5-aminopyrazoles with β-diketones in refluxing acetic acid is a common method for preparing pyrazolo[3,4-b]pyridines. beilstein-journals.org

Pyrazole carboxylic acids and their derivatives can also be used to form fused rings. The cyclization reaction between a pyrazole carboxylic acid and a hydrazine derivative can lead to the formation of pyrazolopyridazinone systems. dergipark.org.tr Furthermore, pyrazole-4-carbaldehydes, obtained via the Vilsmeier-Haack reaction, are valuable intermediates for Friedländer condensation reactions with ketones (e.g., cyclohexanone) to produce fused systems like pyrazolo[3,4-b]quinolines. semanticscholar.org

Table 4: Examples of Fused Heterocycles from Pyrazole Intermediates

Pyrazole Intermediate Reagent(s) Fused System Formed Reference
5-Aminopyrazole β-Diketones Pyrazolo[3,4-b]pyridine beilstein-journals.org
Pyrazole carboxylic acid Hydrazines Pyrazolopyridazinone dergipark.org.tr
5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile Cyclohexanone Pyrazolo[3,4-b]quinoline semanticscholar.org

Comprehensive Spectroscopic and Crystallographic Characterization of 5 Methyl 4 Phenyl 1h Pyrazole 3 Carboxylic Acid and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide a detailed map of the hydrogen and carbon frameworks, respectively.

The ¹H NMR spectrum of pyrazole (B372694) derivatives provides valuable information about the electronic environment of the protons. For analogues of 5-methyl-4-phenyl-1H-pyrazole-3-carboxylic acid, characteristic chemical shifts are observed.

The protons of the phenyl group typically appear as a multiplet in the aromatic region, generally between δ 7.19 and 7.74 ppm. mdpi.commdpi.com The exact chemical shifts and splitting patterns depend on the substitution pattern of the phenyl ring. The methyl group protons at the C5 position of the pyrazole ring typically resonate as a singlet further upfield. For example, in a related compound, the methyl group protons appear as a singlet at δ 2.31 ppm. mdpi.com The acidic proton of the carboxylic acid group is often observed as a broad singlet at a downfield chemical shift, which can vary depending on the solvent and concentration. In some instances, this proton signal can be found at δ 10.36 ppm. mdpi.com The N-H proton of the pyrazole ring also gives rise to a signal that can be broad and variable in position due to proton exchange.

¹H NMR Chemical Shift Data for Analogues of this compound
Proton TypeTypical Chemical Shift Range (δ, ppm)Multiplicity
Phenyl-H7.19 - 7.74Multiplet
CH₃ (at C5)~2.31Singlet
COOH~10.36Singlet (broad)
N-H (pyrazole)Variable and often broad

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For pyrazole derivatives, the chemical shifts of the carbon atoms are indicative of their local electronic environment.

The carbonyl carbon of the carboxylic acid group is typically observed at a downfield chemical shift, often in the range of δ 160-170 ppm. mdpi.comekb.eg The carbon atoms of the pyrazole ring show characteristic resonances. For instance, in a similar structure, the quaternary carbons of the pyrazole ring were found at δ 138.1 and 133.4 ppm, while the protonated carbon was at δ 97.8 ppm. mdpi.com The carbon atoms of the phenyl ring typically resonate in the region of δ 125-140 ppm. mdpi.com The methyl group carbon at the C5 position is found at a much higher field, for example at δ 21.1 ppm. mdpi.com

¹³C NMR Chemical Shift Data for Analogues of this compound
Carbon TypeTypical Chemical Shift Range (δ, ppm)
C=O (Carboxylic Acid)160 - 170
C (Pyrazole Ring, Quaternary)133 - 139
C-H (Pyrazole Ring)~98
C (Phenyl Ring)125 - 140
CH₃ (at C5)~21

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides a definitive method for determining the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of pyrazole derivatives reveals the precise arrangement of atoms in the crystalline lattice. In a related phenylpyrazole derivative, the phenyl and pyrazole rings were found to be inclined to each other. mdpi.com The planarity of the pyrazole ring is a common feature. The carboxylic acid group may be co-planar with the pyrazole ring, or it may be twisted out of the plane.

Hydrogen bonding plays a critical role in the solid-state assembly of pyrazole carboxylic acids. The presence of both a hydrogen bond donor (the carboxylic acid -OH and pyrazole N-H) and acceptors (the carbonyl oxygen and the pyrazole nitrogen) allows for the formation of extensive hydrogen-bonding networks.

In the solid state, pyrazole carboxylic acid derivatives often form dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. cambridge.orgcambridge.org Additionally, N-H···O and N-H···N hydrogen bonds involving the pyrazole ring can lead to the formation of chains, sheets, or more complex three-dimensional structures. nih.gov For example, in the crystal structure of pyrazole-4-carboxylic acid, molecules are linked by cyclic hydrogen bonds between the pyrazole and carboxylic acid groups, forming quasi-linear ribbons. acs.orgfu-berlin.denih.gov These interactions dictate the packing of the molecules in the crystal and influence the material's physical properties.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

The FT-IR spectrum of a pyrazole carboxylic acid derivative shows characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group, often broadened due to hydrogen bonding. The C=O stretching vibration of the carboxylic acid typically appears as a strong band around 1700 cm⁻¹. mdpi.commdpi.com The C=C and C=N stretching vibrations of the pyrazole and phenyl rings are observed in the 1400-1600 cm⁻¹ region. mdpi.com The C-H stretching vibrations of the aromatic and methyl groups are usually found around 3000 cm⁻¹. mdpi.com

FT-IR Characteristic Absorption Bands for Analogues of this compound
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch2500 - 3300 (broad)
Carboxylic AcidC=O Stretch~1700
Aromatic/Pyrazole RingsC=C and C=N Stretch1400 - 1600
Aromatic/MethylC-H Stretch~3000

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound and its analogues, electron ionization mass spectrometry (EI-MS) provides valuable insights into their structural integrity.

The fragmentation of the molecular ion of this compound is predicted to follow pathways characteristic of carboxylic acids and aromatic heterocyclic systems. Key fragmentation steps would likely include:

Loss of a hydroxyl radical (-•OH): A common fragmentation for carboxylic acids, leading to a prominent [M-17]+ peak.

Loss of a carboxyl group (-•COOH): Decarboxylation can lead to an [M-45]+ fragment.

Cleavage of the phenyl group: Fragmentation may involve the loss of the phenyl group (C₆H₅•), resulting in a significant peak corresponding to the remaining pyrazole carboxylic acid moiety.

Ring fragmentation: The pyrazole ring itself can undergo cleavage, although the aromatic nature of the ring provides it with considerable stability.

The fragmentation patterns of analogous pyrazole derivatives provide further context. For instance, the mass spectrum of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid heterocyclic-2-ylamide shows a molecular ion peak (M+) and significant fragments corresponding to the loss of the amide substituent and subsequent cleavages of the pyrazole ring structure.

A summary of expected and observed mass spectrometry data for pyrazole carboxylic acid derivatives is presented below.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Pathways (Predicted/Observed)m/z of Key Fragments
This compound C₁₂H₁₀N₂O₂214.22Predicted: Loss of •OH, Loss of •COOH, Loss of Phenyl group[M-17]⁺, [M-45]⁺, [M-77]⁺
5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid C₁₁H₁₀N₂O₂202.21N/AN/A
Ethyl 5-methyl-1H-pyrazole-3-carboxylate C₇H₁₀N₂O₂154.17Observed fragmentation in NIST databaseData available in database nist.gov

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound. By determining the weight percentages of carbon (C), hydrogen (H), nitrogen (N), and sometimes other elements like sulfur (S) or halogens, researchers can confirm the purity and elemental composition of a sample. This is crucial for validating the synthesis of new chemical entities like this compound and its analogues.

The theoretically calculated elemental percentages are compared against the experimentally found values. A close agreement between the calculated and found values, typically within a ±0.4% margin, is considered a confirmation of the compound's proposed empirical formula and a strong indicator of its purity.

For example, the elemental analysis of 5-amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid (C₁₁H₈F₃N₃O₂) was reported with the following results: Calculated: C, 53.50%; H, 3.37%; N, 11.70%. Found: C, 53.66%; H, 3.45%; N, 11.54%. nih.gov These values are in close agreement, thus verifying the composition of the synthesized compound.

The table below presents elemental analysis data for some analogues of this compound, illustrating the comparison between calculated and experimentally found percentages.

Compound NameMolecular FormulaElementCalculated (%)Found (%)Reference
5-amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid C₁₁H₈F₃N₃O₂C53.5053.66 nih.gov
H3.373.45 nih.gov
N11.7011.54 nih.gov
Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate C₁₁H₁₀N₂O₃C60.5560.49 mdpi.com
H4.624.67 mdpi.com
N12.8412.78 mdpi.com

This data underscores the importance of elemental analysis in the structural characterization of novel pyrazole derivatives.

Computational and Theoretical Studies on 5 Methyl 4 Phenyl 1h Pyrazole 3 Carboxylic Acid Derivatives

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net It is widely employed for the geometry optimization of pyrazole (B372694) derivatives, a process that determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation. eurasianjournals.comuomphysics.net This is crucial as the molecule's geometry dictates its physical and chemical properties.

Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-31G(d,p) or TZ2P. researchgate.netuomphysics.netresearchgate.net The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data, often from X-ray crystallography, to validate the computational model. uomphysics.net For instance, studies on the closely related compound 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid have shown a good correlation between DFT-calculated and experimentally determined structural parameters. uomphysics.net The molecule is typically found to be non-planar, with the phenyl ring rotated out of the plane of the pyrazole ring. uomphysics.net

Table 1: Comparison of Selected Theoretical and Experimental Bond Lengths for a Pyrazole Carboxylic Acid Derivative (5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid)
BondTheoretical Bond Length (Å) (DFT/PBE/TZ2P)Experimental Bond Length (Å) (X-ray)
N1-N21.3781.369
N1-C51.3651.353
N2-C31.3411.328
C3-C41.4231.411
C4-C51.3991.385
C4-C7 (Carboxyl C)1.4791.478
C7=O11.2291.216
C7-O21.3531.321

Data sourced from a study on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a structural isomer of the title compound. uomphysics.net

Frontier Molecular Orbital (FMO) theory is essential for understanding and predicting the chemical reactivity of a molecule. nih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential). A higher HOMO energy indicates a greater tendency to donate electrons to an electrophile. nih.gov

LUMO: The energy of the LUMO relates to the molecule's ability to accept electrons (its electron affinity). A lower LUMO energy suggests a greater propensity to accept electrons from a nucleophile. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more polarizable and more chemically reactive. researchgate.net For pyrazole derivatives, DFT calculations are used to determine the energies of these orbitals and map their spatial distribution, identifying the likely sites for electrophilic and nucleophilic attack. uomphysics.netnih.gov

Table 2: Calculated Frontier Molecular Orbital Energies for a Pyrazole Carboxylic Acid Derivative
ParameterEnergy (eV)
EHOMO-6.64
ELUMO-1.78
Energy Gap (ΔE)4.86

Data represents theoretical values for 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid calculated at the B3LYP/TZ2P level. uomphysics.net

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface of the molecule. nih.gov

Different colors on the MEP surface represent different potential values:

Red: Indicates regions of most negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack and are often associated with electronegative atoms like oxygen or nitrogen. nih.govyoutube.com

Blue: Represents regions of most positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms. nih.govyoutube.com

Green: Denotes regions of neutral or near-zero potential. nih.gov

For a molecule like 5-methyl-4-phenyl-1H-pyrazole-3-carboxylic acid, an MEP map would typically show the most negative potential (red/yellow) localized around the oxygen atoms of the carboxylic acid group, making them primary sites for electrophilic interaction and hydrogen bonding. unar.ac.id The most positive potential (blue) would be located on the carboxylic acid's hydroxyl hydrogen and the N-H proton of the pyrazole ring, indicating these as sites for nucleophilic attack. nih.gov

Molecular Modeling and Simulation Approaches

While quantum chemical calculations describe the static properties of a single molecule, molecular modeling and simulation techniques are used to explore the dynamic behavior of molecules and their interactions with their environment, such as biological macromolecules.

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. eurasianjournals.com By solving Newton's equations of motion, MD simulations can track the trajectory of a molecule, providing detailed information about its flexibility, conformational changes, and interactions with surrounding molecules, such as water or a protein receptor. nih.govnih.gov

For pyrazole derivatives, MD simulations are employed to explore their conformational landscape—the full range of three-dimensional shapes the molecule can adopt. eurasianjournals.com This is particularly important in drug design, as a molecule's biological activity often depends on its ability to adopt a specific conformation to bind effectively to its target. nih.gov Simulations can reveal the stability of different conformations, the energy barriers between them, and how the molecule behaves in a biological environment, thus validating findings from other computational methods like molecular docking. rsc.orgnih.gov

In many cases, the biological target of a pyrazole derivative may be a protein whose three-dimensional structure has not been determined experimentally. Homology modeling, also known as comparative modeling, is a computational technique used to predict the structure of such a protein. nih.gov

The method relies on the principle that if the amino acid sequence of the target protein is similar to that of a protein with a known experimental structure (the "template"), their three-dimensional structures will also be similar. nih.gov The process involves identifying a suitable template structure from a database, aligning the target sequence with the template sequence, building a 3D model of the target based on the template's coordinates, and then refining and validating the model. springernature.com The resulting protein model can then be used in molecular docking and MD simulation studies to investigate how pyrazole-based ligands might bind and interact with it, providing crucial insights for structure-based drug design. nih.govnih.gov

Ligand-Based and Structure-Based Drug Design Methodologies

The design of novel therapeutic agents based on the pyrazole scaffold leverages both ligand-based and structure-based computational approaches. These methods help in understanding the complex relationship between the chemical structure of a molecule and its biological activity, thereby accelerating the optimization of lead compounds. researchgate.net

Molecular docking is a prominent structure-based drug design technique used to predict the preferred orientation of a ligand when bound to a specific receptor. ijpbs.com This method is instrumental in understanding the binding modes of this compound derivatives with their biological targets.

Researchers have employed molecular docking to investigate the interactions of pyrazole derivatives with a variety of protein targets, including enzymes and receptors implicated in cancer, inflammation, and metabolic disorders. For instance, docking studies on pyrazolone (B3327878) derivatives with the cyclooxygenase-2 (COX-2) enzyme have revealed key binding orientations within the active site, helping to rationalize their anti-inflammatory activity. researchgate.net Similarly, pyrazole derivatives have been docked into the active sites of protein kinases like VEGFR-2, Aurora A, and CDK2 to explore their potential as anticancer agents. nih.gov These studies often show that the pyrazole core forms crucial hydrogen bonds and van der Waals interactions with amino acid residues in the receptor's binding pocket. nih.govresearchgate.net

The binding affinity, represented by parameters such as binding energy and inhibition constant, is calculated to quantify the strength of the receptor-ligand interaction. Lower binding energies typically indicate a more stable and potent protein-ligand complex. ijpbs.com For example, studies have shown pyrazole derivatives exhibiting minimum binding energies ranging from -8.57 to -10.35 kJ/mol with various protein kinase targets, suggesting strong inhibitory potential. nih.gov

The insights gained from molecular docking are crucial for optimizing the structure of the lead compound. By identifying the key interaction points, medicinal chemists can introduce specific functional groups to the pyrazole scaffold to enhance binding affinity and selectivity for the target receptor. nih.gov

Table 1: Examples of Molecular Docking Studies on Pyrazole Derivatives

Derivative Class Target Protein Key Interactions Observed Reference
Pyrazole-carboxamides Carbonic Anhydrase I & II (hCA I, hCA II) Interactions with Zn+2 ion in the active site; H-bonds with key residues. nih.gov
Pyrazolone Derivatives Cyclooxygenase-2 (COX-2) Binding within the active site, elucidating anti-inflammatory mechanism. researchgate.net
1H-pyrazole derivatives VEGFR-2, Aurora A, CDK2 Hydrogen bonding and van der Waals forces with active site residues like Leu 840, Cys 919. nih.gov
Pyrano[2,3-c] pyrazole derivatives E. coli MurB, S. aureus DNA gyrase B Strong interactions within the enzyme active sites, suggesting antimicrobial potential. biointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ijsdr.org For pyrazole derivatives, QSAR studies are vital for predicting the biological activity of newly designed compounds and for understanding which structural features are most important for their therapeutic effects. researchgate.net

Both 2D and 3D-QSAR models have been developed for various pyrazole derivatives. ijsdr.org 2D-QSAR models use descriptors calculated from the 2D representation of the molecule, such as molecular weight, lipophilicity (logP), and topological indices. 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use information from the 3D structure of the molecules to generate predictive models. nih.gov These models can create contour maps that visualize regions where steric bulk, positive or negative electrostatic charges, or hydrophobic properties would increase or decrease biological activity. nih.gov

For instance, 3D-QSAR studies on pyrazole derivatives as anticancer agents have identified molecular properties with the highest impact on their antitumor activity. nih.gov These models guide the design of new compounds by suggesting specific substitutions on the pyrazole ring that are predicted to enhance potency. nih.gov The statistical robustness of a QSAR model is crucial and is typically evaluated using parameters like the squared correlation coefficient (r²) and the cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) indicates good predictive ability. nih.govresearchgate.net

Table 2: Statistical Validation of QSAR Models for Pyrazole Derivatives

QSAR Model Type Biological Activity r² (Correlation Coefficient) q² (Cross-validation Coefficient) Reference
2D-QSAR Antitumor 0.781 Not Specified ijsdr.org
3D-QSAR (kNN-MFA) Antitumor Not Specified 0.709 ijsdr.org
3D-QSAR (CoMSIA) Acetylcholinesterase Inhibition 0.980 0.65 nih.gov

The pyrazole ring is often referred to as a "privileged scaffold" in medicinal chemistry. mdpi.comnih.gov This designation is due to its versatile chemical nature and its presence in numerous compounds with a wide range of biological activities, including approved drugs. globalresearchonline.netmdpi.com The pyrazole core serves as an excellent structural framework for building libraries of compounds with diverse pharmacological profiles. researchgate.net

Scaffold-based drug design involves using a known active core structure, like the pyrazole nucleus, and systematically modifying its peripheral functional groups to enhance its interaction with a biological target. The pyrazole scaffold is particularly valuable because it is synthetically accessible and possesses favorable drug-like properties. mdpi.com Its structure allows for modifications at multiple positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.

Investigation of Biological Activities and Mechanistic Insights Non Clinical Research

Diverse Pharmacological Profiles of Pyrazole (B372694) Carboxylic Acid Derivatives

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry. nih.gov Derivatives of pyrazole carboxylic acid, including 5-methyl-4-phenyl-1H-pyrazole-3-carboxylic acid, have been the subject of extensive non-clinical research, revealing a broad spectrum of pharmacological activities. researchgate.neteurekaselect.com These compounds have demonstrated potential as anti-inflammatory, antimicrobial, antitumor, and neuroprotective agents, attributable to their ability to interact with various biological targets. nih.gov

Pyrazole derivatives are well-recognized for their anti-inflammatory properties, a reputation established by clinically used drugs like celecoxib (B62257), a selective COX-2 inhibitor. nih.govijpsjournal.com Research into other pyrazole carboxylic acid derivatives has uncovered multiple mechanisms underlying their anti-inflammatory effects.

The primary mechanism involves the inhibition of key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). nih.govijpsjournal.com By suppressing these enzymes, pyrazole derivatives reduce the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. nih.govsci-hub.se For example, certain 1,3,4-trisubstituted-pyrazole derivatives have shown promising COX-2 selectivity and anti-inflammatory activity. sci-hub.se The phenyl substituent at the pyrazole nucleus is considered a potential pharmacophore for COX-2 inhibition. sci-hub.se

Beyond COX/LOX inhibition, these compounds can modulate inflammatory pathways by suppressing the production and release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. ijpsjournal.comsci-hub.se Some derivatives achieve this by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammatory responses. ijpsjournal.com For instance, a pyrazole-containing indolizine (B1195054) derivative was found to reduce the expression of NF-κB, PPAR-g, and TNF-α. sci-hub.se

The anti-inflammatory potential of various pyrazole derivatives has been demonstrated in numerous non-clinical studies. One study synthesized a series of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, with one compound, 5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester, emerging as a particularly potent analgesic and anti-inflammatory agent. nih.gov Another series of pyrazole analogues was evaluated for their ability to inhibit ovine COX-1/COX-2 isozymes, with one derivative showing optimal COX-2 inhibitory potency and selectivity comparable to celecoxib. mdpi.com

Table 1: Anti-inflammatory Activity of Select Pyrazole Derivatives
Compound/Derivative ClassTarget/MechanismObserved EffectReference
CelecoxibCOX-2 InhibitionSelective inhibition of COX-2 enzyme. ijpsjournal.com
1,3,4-Trisubstituted-pyrazole derivativesCOX-2 InhibitionShowed promising COX-2 selectivity and anti-inflammatory activity. sci-hub.se
5-Benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl esterAnalgesic and Anti-inflammatoryDemonstrated significant analgesic and anti-inflammatory activities in vivo. nih.gov
N-(2-(5-bromo-1H-indazol-1-yl)-phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamideCOX-2 InhibitionExhibited optimal COX-2 inhibitory potency (IC50 = 0.26 µM) and selectivity (SI = 192.3). mdpi.com
Pyrazole-containing indolizine derivativeNF-κB, PPAR-g, TNF-α ModulationReduced the expression of key inflammatory mediators. sci-hub.se

Derivatives of pyrazole carboxylic acid have demonstrated a wide spectrum of antimicrobial activities, including antibacterial and antifungal effects. researchgate.neteurekaselect.com Their efficacy has been tested against a variety of human pathogens, including both Gram-positive and Gram-negative bacteria, as well as several fungal species. nih.govmeddocsonline.org

In terms of antifungal activity, studies have shown that pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives can effectively inhibit various Candida strains. nih.gov While many of the synthesized molecules showed inhibitory effects on Candida albicans, specific derivatives also demonstrated activity against Candida parapsilosis, Candida tropicalis, and Candida glabrata. mdpi.comnih.gov Structure-activity relationship studies indicated that the position and charge of electronegative atoms, such as fluorine and oxygen, in the pyrazole substituents are crucial for determining the strength of the antifungal activity against C. albicans. nih.gov

The antibacterial spectrum of pyrazole derivatives encompasses a range of pathogens. Certain 4-acyl-pyrazole-3-carboxylic acids exhibited activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria including Klebsiella pneumoniae, Pseudomonas aeruginosa, and E. coli. meddocsonline.org Some 3-substituted-5-(benzofuran-2-yl)-pyrazoles showed remarkable activity against B. subtilis, with one carbohydrazide (B1668358) derivative displaying larger inhibition zones than amoxicillin. meddocsonline.org Furthermore, research has focused on developing pyrazole derivatives as potent agents against multidrug-resistant bacteria, such as Acinetobacter baumannii, a significant cause of nosocomial infections. nih.gov

Table 2: Antimicrobial Spectrum of Select Pyrazole Carboxylic Acid Derivatives
Derivative ClassTarget Organism(s)Activity NotedReference
Pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivativesCandida albicans, C. parapsilosis, C. tropicalis, C. glabrataInhibitory effects on various Candida strains. mdpi.comnih.gov
4-Acyl-pyrazole-3-carboxylic acidsB. subtilis, S. aureus, K. pneumoniae, P. aeruginosa, E. coliExhibited higher activities than reference drugs against representative bacteria. meddocsonline.org
5(Benzofuran-2-yl)-1H-pyrazole-3-carbohydrazideBacillus subtilisShowed larger inhibition zones than Amoxicillin. meddocsonline.org
5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitrilesMethicillin-resistant and -susceptible Staphylococcus aureusDemonstrated good activity with MIC values of 25.1 μM. meddocsonline.orgresearchgate.net
4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid derivativesAcinetobacter baumanniiIdentified as potent agents against this multidrug-resistant pathogen. nih.gov

The pyrazole scaffold is a key feature in many compounds investigated for their anticancer potential. mdpi.comnbinno.com Derivatives of pyrazole carboxylic acid have shown significant antiproliferative activity against a wide range of human cancer cell lines, including those from breast (MCF-7), liver (HepG2), colon (HCT116), and lung (A549) cancers. mdpi.comnih.gov

The mechanisms underlying these antitumor effects are diverse and often involve the inhibition of protein kinases that are critical for cancer cell growth and survival. nih.gov Several pyrazole derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), such as CDK2, which play a crucial role in cell cycle regulation. mdpi.com For example, certain indole (B1671886) derivatives linked to a pyrazole moiety displayed potent cancer inhibition and significant inhibitory activity toward CDK2. mdpi.com Other oncological targets include PI3 kinase and Aurora kinases. mdpi.comnih.gov One pyrazole carbaldehyde derivative was identified as a potent PI3 kinase inhibitor, exhibiting excellent cytotoxicity against MCF-7 breast cancer cells with an IC50 of 0.25 μM. mdpi.com

In addition to kinase inhibition, some pyrazole derivatives can induce apoptosis (programmed cell death) in cancer cells. nbinno.com A class of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives was found to have potent anti-proliferative activity, causing cell cycle arrest at the G0/G1 interphase in a select set of cancer cell types, including human B-cell lymphoma, with no observed effects on normal human cells. nih.gov

Table 3: Antitumor Activity of Select Pyrazole Derivatives
Compound/DerivativeCancer Cell Line(s)Potential Target(s)IC50 ValueReference
Indole-pyrazole derivative 33HCT116, MCF7, HepG2, A549CDK20.074 µM (for CDK2) mdpi.com
Indole-pyrazole derivative 34HCT116, MCF7, HepG2, A549CDK20.095 µM (for CDK2) mdpi.com
Pyrazole carbaldehyde derivative 43MCF-7 (Breast)PI3 Kinase0.25 µM mdpi.com
Pyrazolo[4,3-c]pyridine derivative 41MCF-7, HepG2Not specified1.937 µg/mL (MCF-7), 3.695 µg/mL (HepG2) mdpi.com
1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivative 14Hematologic and solid tumor lines (e.g., BJAB)Induces G0/G1 cell cycle arrestNot specified nih.gov

The therapeutic potential of pyrazole derivatives extends to the central nervous system, with some compounds exhibiting neuroprotective properties. nih.gov Non-clinical studies have explored their ability to shield neurons from various forms of damage.

One area of investigation involves protection against N-methyl-D-aspartate (NMDA) receptor-mediated toxicity. A study involving the synthesis of aryl azoles, specifically 4,5-dihydro-1-H-pyrazole derivatives, evaluated their neuroprotective activity in an in vitro NMDA toxicity model. nih.gov The results showed that the synthesized compounds provided a neuroprotective effect ranging from 15% to 40%. nih.gov This suggests a potential role for these compounds in conditions where excitotoxicity is a contributing factor.

While direct research on the neuroprotective actions of this compound is specific, the broader class of pyrazole derivatives has shown promise in modulating CNS activity, as evidenced by their investigation for anticonvulsant and antidepressant effects. nih.gov The structural versatility of the pyrazole scaffold allows for the design of compounds that can interact with various CNS targets, although the precise mechanisms for many of these actions are still under investigation. nih.gov

Enzyme and Receptor Target Engagement Studies

To elucidate the mechanisms behind their diverse pharmacological activities, pyrazole carboxylic acid derivatives have been subjected to numerous enzyme and receptor binding studies. This research aims to identify specific molecular targets and understand the structure-activity relationships that govern their potency and selectivity.

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). lbl.gov Inhibition of specific PDE isozymes is a validated therapeutic strategy for various conditions. Pyrazole and pyrazoline derivatives have emerged as potent and selective inhibitors of several PDE isozymes, particularly PDE4 and PDE5. lbl.govnih.gov

A ligand-based approach, starting from the scaffold of the COX-2 inhibitor celecoxib, led to the development of a novel class of trisubstituted pyrazoline derivatives with potent PDE5 inhibitory activity but lacking COX2 inhibitory action. nih.govresearchgate.net One compound from this series demonstrated an IC50 of 1 nM, making it three times more potent than sildenafil, a well-known PDE5 inhibitor. nih.gov This compound also showed remarkable selectivity, with a selectivity index of over 10,000-fold against all other tested PDE isozymes. nih.gov

Similarly, scaffold-based drug design has been used to develop potent PDE4 inhibitors from a pyrazole carboxylic ester scaffold. lbl.gov Through iterative chemical synthesis and structural analysis, researchers achieved a 4,000-fold increase in potency. The initial scaffold, 3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester, had an IC50 of 82 μM against PDE4D, which was optimized to 0.021 μM in a derivative, 3,5-dimethyl-1-(3-nitro-phenyl)-1H-pyrazole-4-carboxylic acid ethyl ester. lbl.gov These studies highlight the potential of the pyrazole carboxylic acid core for developing highly potent and isozyme-selective PDE inhibitors.

Table 4: Phosphodiesterase (PDE) Inhibition by Select Pyrazole Derivatives
Compound/ScaffoldTarget PDE IsozymePotency (IC50)Selectivity ProfileReference
Trisubstituted pyrazoline (d12)PDE51 nM>10,000-fold selective against other PDE isozymes. nih.gov
3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl esterPDE4D82 µMInitial screening hit. lbl.gov
3,5-dimethyl-1-(3-nitro-phenyl)-1H-pyrazole-4-carboxylic acid ethyl esterPDE4D0.021 µMOptimized derivative with ~4,000-fold increased potency. lbl.gov
N-butyrylamido derivative (6c) of 5-phenyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-onePDE5~6-fold more potent than sildenafilWeak selectivity (1-3 fold) over PDE6. nih.gov

Cyclooxygenase (COX) Enzyme Modulation

The pyrazole scaffold is a well-established core structure in a number of compounds known to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. researchgate.netnih.gov Research into pyrazole derivatives has often focused on their potential as selective COX-2 inhibitors, which could offer anti-inflammatory benefits with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.netnih.gov Molecular docking studies on various pyrazolone (B3327878) and pyrazole analogues have aimed to elucidate the binding interactions within the active sites of COX-1 and COX-2. researchgate.netnih.gov These studies have shown that specific substitutions on the pyrazole ring are crucial for potent and selective COX-2 inhibition. For instance, the presence of a sulfonamide moiety on one of the phenyl rings is a common feature in selective COX-2 inhibitors like celecoxib and is a strategy that has been explored in other pyrazole-based compounds. nih.gov Docking analyses suggest that groups like the SO2NH2 can form critical hydrogen bonds with residues such as His90, Arg513, and Phe518 in the COX-2 active site, anchoring the molecule in a favorable orientation for inhibition. nih.gov

Glycosidase Inhibition (e.g., α-Glucosidase, α-Amylase)

Derivatives containing the pyrazole framework have been investigated for their ability to inhibit glycosidase enzymes, such as α-glucosidase and α-amylase. frontiersin.orgajchem-a.comajchem-a.com These enzymes are involved in the breakdown of carbohydrates in the digestive tract, and their inhibition is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. nih.govmdpi.com Studies on various pyrazole-based compounds have demonstrated significant inhibitory activity against α-glucosidase, in some cases exceeding the potency of the standard drug, acarbose. frontiersin.orgresearchgate.net Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the phenyl ring of the pyrazole scaffold play a critical role in the inhibitory efficacy. frontiersin.org For example, one study of acyl pyrazole sulfonamides found that a compound with a chlorine atom at the para-position of the phenyl ring was the most potent α-glucosidase inhibitor in the series, being 35 times more effective than acarbose. frontiersin.org The inhibition of α-amylase by pyrazole derivatives has also been reported, suggesting a dual inhibitory action that could be beneficial for glycemic control. ajchem-a.com

Coagulation Factor and Amidase Inhibition (e.g., Factor XIa, NAAA)

The 5-phenyl-1H-pyrazole-3-carboxylic acid core has been identified as a "privileged fragment" in the development of inhibitors for coagulation Factor XIa (FXIa), a key target for anticoagulant therapies with a potentially lower bleeding risk. nih.govnih.gov A fragment-based lead generation strategy has utilized this scaffold to design potent FXIa inhibitors. nih.govnih.govresearchgate.net By modifying the carboxylic acid to a carboxamide and introducing various substituents, researchers have developed compounds with significant in vitro inhibitory potency against FXIa. nih.govnih.gov

Additionally, the pyrazole scaffold has been incorporated into inhibitors of N-acylethanolamine acid amidase (NAAA). NAAA is a cysteine hydrolase that breaks down the endogenous anti-inflammatory lipid mediator palmitoylethanolamide (B50096) (PEA). researchgate.netescholarship.org Inhibiting NAAA increases the levels of PEA, which can then exert anti-inflammatory and analgesic effects. escholarship.orgfrontiersin.org The discovery of pyrazole-containing NAAA inhibitors highlights the versatility of this chemical framework in targeting different enzyme classes. acs.org

Table 1: Examples of 5-phenyl-1H-pyrazole-3-carboxamide Derivatives as FXIa Inhibitors
CompoundModifications from Core StructureFXIa Inhibitory Potency (Ki)Reference
Lead Compound (7za)5-(3-chlorophenyl)-1H-pyrazole-3-carboxamide with P1, P1' and P2' moieties90.37 nM nih.govnih.gov

G-protein Coupled Receptor (GPCR) and Other Receptor Interactions (e.g., mGlu5 receptor)

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are important drug targets. nih.govnih.govresearchgate.net The pyrazole structure is a key component of ligands that interact with various GPCRs. Notably, derivatives of 1,3-diphenyl-1H-pyrazole act as allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). nih.gov The mGlu5 receptor is implicated in a range of central nervous system disorders. nih.gov Compounds like 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) are negative allosteric modulators (NAMs) of mGlu5. Mutagenesis and computational modeling studies have identified key amino acid residues within the transmembrane domain of the mGlu5 receptor, such as W784, that are critical for the binding and activity of these pyrazole-based modulators. nih.gov

Structure-Activity Relationship (SAR) Exploration for Optimization

The biological activity of compounds based on the this compound scaffold is highly dependent on the nature and position of various substituents.

Positional and Substituent Effects on Biological Potency

Systematic investigation into the structure-activity relationships (SAR) of pyrazole derivatives has yielded crucial insights for optimizing their potency against different biological targets. nih.govresearchgate.net

For FXIa Inhibition: In the 5-phenyl-1H-pyrazole-3-carboxamide series, modifications at the P1, P1', and P2' positions, which interact with the S1, S1', and S2' pockets of the enzyme, are critical. nih.govnih.gov The substitution pattern on the 5-phenyl ring also significantly influences activity. For instance, a 3-chloro substitution on the phenyl ring was part of a lead compound with potent FXIa inhibitory activity. nih.gov

For NAAA Inhibition: In pyrazole sulfonamide inhibitors, the substituents at the 3- and 5-positions of the pyrazole ring affect potency. Studies showed that having a lipophilic side chain of a specific size, such as a 3-methyl-5-ethyl substitution, was more favorable for activity than a 3,5-diethyl substitution, suggesting the presence of a well-defined lipophilic pocket in the enzyme's active site. acs.org

For Thrombin Inhibition: In a series of pyrazole-based thrombin inhibitors, the substituent at the 3-position of the pyrazole core was shown to be important. A 3-pyridyl moiety resulted in a compound that was approximately 8-fold more potent than its 3-phenyl-substituted counterpart. nih.gov

For Antifungal Activity: For pyrazole derivatives with antifungal properties, the presence and position of halogen atoms on the phenyl ring can significantly impact efficacy. nih.gov

Table 2: Summary of Substituent Effects on Biological Potency of Pyrazole Derivatives
TargetScaffold PositionFavorable SubstituentsImpactReference
Factor XIa5-Phenyl Ring3-ChloroIncreased Potency nih.gov
NAAAPyrazole Ring C3/C53-methyl-5-ethylImproved activity over 3,5-diethyl acs.org
ThrombinPyrazole Ring C33-pyridylIncreased Potency vs. 3-phenyl nih.gov
α-GlucosidaseAcyl Phenyl Ringpara-ChloroHigh Potency frontiersin.org

Pharmacophore Mapping and Hotspot Identification

The 5-phenyl-1H-pyrazole-3-carboxylic acid scaffold has been successfully used as a core fragment for building more complex molecules with desired biological activities. This fragment-based approach relies on identifying a "privileged" pharmacophore that can effectively anchor a molecule to the target protein. nih.gov In the design of FXIa inhibitors, the 5-phenyl-1H-pyrazole-3-carboxamide moiety serves as a central scaffold that correctly positions other functional groups (P1, P1', P2') into the binding pockets of the enzyme. nih.govnih.gov Molecular docking studies help to visualize these interactions and confirm the pharmacophore model. For example, the binding mode of a lead FXIa inhibitor showed that its 2-methylcyclopropanecarboxamide (B1330506) group formed two direct hydrogen bonds with Tyr58B and Thr35 in the FXIa backbone, demonstrating an efficient and well-defined interaction. nih.gov This type of analysis helps in identifying interaction "hotspots" and refining the pharmacophore for improved affinity and selectivity.

Elucidation of Molecular Mechanisms of Action (MOA)

Detailed molecular mechanism of action studies, including specific protein-ligand binding interactions and inhibition kinetics, for this compound are not extensively detailed in publicly available research. However, analysis of its core structure provides foundational insights, as the closely related fragment, 5-methyl-4-phenyl-1H-pyrazole, has been identified as a novel inhibitor of Protein Kinase B (PKB). sigmaaldrich.com This finding suggests that the broader class of 5-methyl-4-phenyl-pyrazole derivatives has potential as kinase inhibitors, with subsequent research focusing on elaborating this core structure through fragment-based and structure-based design approaches. sigmaaldrich.com

Specific crystal structures or detailed molecular docking studies illustrating the binding mode of this compound with its potential biological targets are not described in the available literature. Research on related pyrazole-based inhibitors, however, underscores the common interaction patterns for this class of compounds. For many pyrazole-based kinase inhibitors, the pyrazole ring acts as a scaffold that orients substituent groups to interact with key residues in the ATP-binding site of kinases. nih.gov These interactions often include hydrogen bonds with the hinge region of the kinase and hydrophobic interactions in adjacent pockets. rsc.org

For the core fragment, 5-methyl-4-phenyl-1H-pyrazole, its identification as a PKB inhibitor was followed by iterative structure-based design to develop more potent analogues, indicating that a defined binding mode within the kinase was determined and utilized for further chemical modification. sigmaaldrich.com While the precise interactions for the original fragment are not detailed, this design approach typically involves X-ray crystallography to visualize how the ligand fits into the protein's active site, guiding the addition of new functional groups to enhance binding affinity.

Quantitative data on the inhibition kinetics (such as Ki values or the specific mechanism of inhibition) for this compound is not available in the reviewed sources. The only related inhibitory data comes from the initial fragment-based screening, where 5-methyl-4-phenyl-1H-pyrazole (lacking the carboxylic acid group) was identified as an inhibitor of Protein Kinase B (PKB) with a half-maximal inhibitory concentration (IC50) value of 80 μM. sigmaaldrich.com

There is no evidence in the provided literature to suggest that this compound functions as an allosteric modulator. Allosteric modulators bind to a site on the protein distinct from the primary (orthosteric) site, inducing a conformational change that alters the protein's activity. While pyrazole-containing compounds have been investigated as allosteric modulators for other targets, this specific mode of action has not been associated with this compound or its immediate analogues in the context of the available research. rsc.org

Future Perspectives and Emerging Research Avenues for 5 Methyl 4 Phenyl 1h Pyrazole 3 Carboxylic Acid

Rational Design and Synthesis of Advanced Analogues with Tuned Properties

The molecular framework of 5-methyl-4-phenyl-1H-pyrazole-3-carboxylic acid presents multiple opportunities for chemical modification to optimize its therapeutic properties. Future research will likely concentrate on the strategic derivatization of the pyrazole (B372694) core, the phenyl ring, and the carboxylic acid functional group to enhance biological potency, selectivity, and pharmacokinetic profiles.

For example, structural modifications of the pyrazole scaffold have been shown to be a viable strategy for developing potent inhibitors of various enzymes. nih.gov The synthesis of diverse pyrazole derivatives is an active area of research, with a focus on creating structurally varied compounds for a range of applications. mdpi.com

Modifications at different positions of the pyrazole ring can significantly influence the compound's activity. For instance, substitutions at the N-position of the pyrazole ring have been explored to modulate binding affinity to biological targets. nih.gov The introduction of different functional groups to the phenyl ring can also lead to analogues with improved metabolic stability. nih.gov

Modification StrategyExample of ModificationPotential OutcomeSupporting Evidence
Phenyl Ring Substitution Introduction of various substituentsEnhanced biological activity and improved metabolic stabilityDiscovery of potent AR antagonists with better metabolic profiles. nih.gov
Carboxylic Acid Derivatization Conversion to amides or estersAltered pharmacokinetic properties and potential for prodrug developmentSynthesis of pyrazole-NO hybrid molecules with anti-inflammatory and antibacterial activities. nih.gov
Pyrazole Core Modification N-substitution or functionalization at other positionsModulated binding affinity and selectivity for specific biological targetsN-substitution on the pyrazole ring affected inhibitory activity against meprin α and β. nih.gov

Application of Advanced Computational Tools for Predictive Design

The use of advanced computational tools is becoming indispensable in the rational design of novel drug candidates. For this compound and its derivatives, computational methods such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can significantly accelerate the discovery process.

Molecular docking studies have been successfully employed to predict the binding modes of pyrazole derivatives with their target proteins, providing insights into the key interactions that govern their biological activity. nih.govresearchgate.net For instance, docking simulations have helped in understanding the binding of pyrazole-based inhibitors to enzymes like microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). nih.gov

QSAR models, including 3D-QSAR approaches like Topomer CoMFA, have been developed to establish relationships between the chemical structure of pyrazole derivatives and their biological activities, such as antifungal properties. researchgate.net These models can aid in the predictive design of new analogues with enhanced potency. Furthermore, computational studies have been used to investigate the electronic and optical properties of pyrazole derivatives, suggesting their potential in applications like nonlinear optics. unar.ac.id

Exploration of Novel Biological Targets and Therapeutic Indications

While pyrazole derivatives have been extensively investigated for their anti-inflammatory, analgesic, and antimicrobial activities, recent research is unveiling new biological targets and potential therapeutic applications for compounds based on the this compound scaffold. nih.govresearchgate.net

Emerging research indicates the potential of pyrazole derivatives as inhibitors of enzymes implicated in cancer and other diseases. For example, derivatives of 5-methyl-1H-pyrazole have been identified as potential antiprostate cancer agents by targeting the androgen receptor. nih.gov Additionally, certain pyrazole derivatives have been designed and evaluated as inhibitors of fibroblast growth factor receptors (FGFRs), which are involved in various cancers. nih.gov

The therapeutic reach of pyrazole-based compounds is also extending to metabolic disorders. Novel pyrazole-phthalazine hybrids have been designed and synthesized as potent α-glucosidase inhibitors, suggesting their potential in the management of type 2 diabetes. nih.gov

Therapeutic AreaBiological TargetExample of ActivitySupporting Evidence
Oncology Androgen Receptor (AR)Potent AR antagonists for prostate cancer. nih.gov
Fibroblast Growth Factor Receptors (FGFRs)Pan-FGFR covalent inhibitors for various cancers. nih.gov
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)Selective inhibitors for anti-inflammatory and cancer therapy. nih.gov
Metabolic Disorders α-GlucosidasePotent inhibitors for the management of type 2 diabetes. nih.gov
Infectious Diseases Bacterial and Fungal EnzymesCompounds with significant antibacterial and antifungal activities. nih.govresearchgate.net

Development of Structure-Property Relationships Beyond Biological Activity

The investigation of this compound and its analogues is expanding beyond their biological activities to include a comprehensive understanding of their structure-property relationships. This includes their physicochemical properties and potential applications in material science.

The synthesis and crystallographic analysis of various pyrazole derivatives are contributing to a deeper understanding of how molecular structure influences solid-state properties. mdpi.comnih.govresearchgate.net For example, the tautomeric forms of related pyrazole esters have been studied, revealing the predominance of specific forms in solution and in the solid state. mdpi.comresearchgate.net

Furthermore, the unique electronic properties of the pyrazole ring have led to the exploration of its derivatives in the field of materials science. Some pyrazole-containing compounds have been investigated for their nonlinear optical (NLO) properties, indicating their potential for use in optoelectronic devices. unar.ac.id The ability of the pyrazole scaffold to act as a ligand for metal ions also opens up avenues for the development of novel coordination complexes with interesting catalytic or material properties. researchgate.net

Q & A

Q. How can researchers optimize the synthesis of 5-methyl-4-phenyl-1H-pyrazole-3-carboxylic acid to improve yield and purity?

  • Methodological Answer : The synthesis typically involves cyclocondensation of hydrazines with β-keto esters or via functionalization of pre-formed pyrazole cores. For example, reacting 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with acid anhydrides/chlorides can introduce substituents . Key optimizations include:
  • Reagent selection : Use phenyl dithiocarbamates for regioselective substitution.
  • Temperature control : Maintain 60–80°C during cyclization to minimize side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethanol enhances purity (>95%) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : A multi-spectral approach ensures structural confirmation:
  • IR spectroscopy : Identify carboxylic acid O–H stretching (~2500–3000 cm⁻¹) and C=O absorption (~1700 cm⁻¹) .
  • ¹H-NMR : Confirm substitution patterns (e.g., phenyl protons at δ 7.2–7.6 ppm; pyrazole C–H at δ 6.5–7.0 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 216 for [M+H]⁺) and fragmentation patterns validate the backbone .
  • Elemental analysis : Ensure <0.4% deviation in C/H/N ratios to confirm purity .

Q. How can researchers screen the biological activity of this compound in preclinical models?

  • Methodological Answer : Standard assays include:
  • Analgesic activity : Tail-flick test in rodents (dose range: 25–100 mg/kg, i.p.), measuring latency changes .
  • Anti-inflammatory activity : Carrageenan-induced paw edema model, with indomethacin as a positive control .
  • Ulcerogenicity : Gastric mucosa examination post-administration (dose-dependent correlation with COX inhibition) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacological activities of this compound derivatives?

  • Methodological Answer : Discrepancies (e.g., anti-inflammatory vs. inactive results) arise from structural variations or assay conditions. Resolve via:
  • Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., 4-phenyl vs. 4-chlorophenyl groups) on target binding .
  • Dose-response profiling : Test lower doses (1–10 μM) to identify subtoxic therapeutic windows .
  • Mechanistic validation : Use siRNA knockdown or enzyme inhibition assays (e.g., COX-2 ELISA) to confirm targets .

Q. How can X-ray crystallography clarify the conformational stability of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (monoclinic P2/c system) reveals:
  • Bond angles : N–C–C torsion angles (~120°) confirm planarity of the pyrazole ring .
  • Intermolecular interactions : Hydrogen bonding between carboxylic acid groups (O···H distance ~1.8 Å) stabilizes crystal packing .
  • Thermal parameters : Anisotropic displacement parameters (Ueq < 0.05 Ų) indicate minimal disorder .

Q. What methodologies assess the compound’s stability under varying experimental conditions?

  • Methodological Answer : Stability studies include:
  • Thermal analysis : TGA/DSC to determine decomposition temperatures (>200°C for anhydrous forms) .
  • pH-dependent hydrolysis : Incubate in buffers (pH 1–13) and monitor degradation via HPLC (C18 column, 220 nm) .
  • Light exposure : Accelerated photostability testing (ICH Q1B guidelines) to identify protective storage conditions (e.g., amber vials at 4°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.